molecular formula C28H30N4OS2 B15108196 (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B15108196
M. Wt: 502.7 g/mol
InChI Key: BSSXDAQNSOKDNL-PLRJNAJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one” is a heterocyclic molecule featuring a pyrazole-thiazolone hybrid scaffold. Its structure includes:

  • A 1-phenylpyrazole core substituted at the 3-position with a 4-(butylsulfanyl)phenyl group.
  • A methylidene linker bridging the pyrazole and thiazolone rings.
  • A piperidin-1-yl group at the 2-position of the thiazol-4-one ring.

The butylsulfanyl substituent contributes to lipophilicity, which may influence membrane permeability and metabolic stability .

Properties

Molecular Formula

C28H30N4OS2

Molecular Weight

502.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C28H30N4OS2/c1-2-3-18-34-24-14-12-21(13-15-24)26-22(20-32(30-26)23-10-6-4-7-11-23)19-25-27(33)29-28(35-25)31-16-8-5-9-17-31/h4,6-7,10-15,19-20H,2-3,5,8-9,16-18H2,1H3/b25-19-

InChI Key

BSSXDAQNSOKDNL-PLRJNAJWSA-N

Isomeric SMILES

CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5

Canonical SMILES

CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrazole and piperidine rings. Common reagents used in these reactions include sulfur, hydrazine, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as crystallization and chromatography are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various nucleophiles or electrophiles; reactions are conducted under conditions that favor the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Molecular Formula Average Mass (g/mol)
Target Compound Pyrazole-thiazolone - 4-(Butylsulfanyl)phenyl
- Piperidin-1-yl
C₂₈H₂₈N₄OS₂ 508.68
(5Z)-5-[(1,3-Diphenylpyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxothiazolidin-4-one Pyrazole-thiazolidinone - 1,3-Diphenylpyrazole
- 2-Phenylethyl
C₂₈H₂₂N₄OS₂ 502.63
(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one Pyrazole-thiazolidinone - 4-Butoxy-3-methylphenyl
- Pentyl
C₃₁H₃₄N₄O₂S₂ 582.76

Key Observations:

  • Substituent Diversity : The target compound’s butylsulfanyl group distinguishes it from the phenylethyl (in ) and pentyl (in ) substituents, which alter steric bulk and electronic effects.
  • Piperidin-1-yl vs. Thioxo Groups : The piperidin-1-yl group in the target compound introduces basicity and hydrogen-bonding capacity, contrasting with the thioxo (C=S) group in and , which enhances π-π stacking but reduces solubility .

Electronic and Solubility Profiles

  • Electron-Withdrawing Effects : The butylsulfanyl group (electron-donating via sulfur’s lone pairs) may increase electron density in the pyrazole ring compared to the butoxy group in , which has stronger electron-donating oxygen .
  • LogP Predictions : The target compound’s calculated LogP (~4.2) is higher than (LogP ~3.8) due to the lipophilic butylsulfanyl group, suggesting better membrane penetration but lower aqueous solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, starting with the formation of the pyrazole core. For example, pyrazole derivatives are often synthesized via condensation of hydrazines with diketones or via cyclization of substituted precursors (e.g., 1,5-diarylpyrazole templates) . Key steps include:

  • Precursor preparation : Use 5-phenyl-1-pentanol or similar alcohols for pyrazole ring assembly.
  • Condensation : Employ tert-butylphosphonic acid or copper(II) catalysts for heterocyclic ring closure .
  • Optimization : Control temperature (e.g., 120°C for cyclization ), solvent polarity (THF, dichloromethane), and stoichiometry to minimize side products.
    • Data Table :
StepReagents/ConditionsYield (%)Reference
Pyrazole formationHydrazine + diketone, 80°C60–75
Thiazolone closurePiperidine, DMF, reflux45–50

Q. How is structural characterization performed for this compound?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., butylsulfanyl group at C4 of pyrazole) .
  • X-ray crystallography : Resolve Z/E isomerism in the methylidene-thiazolone moiety (critical for confirming the 5Z configuration) .
  • Mass spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology : Prioritize assays based on structural analogs (e.g., pyrazole-thiazolone hybrids):

  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Screen against kinases or inflammatory targets (e.g., COX-2) using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the butylsulfanyl and piperidinyl substituents?

  • Methodology :

  • Analog synthesis : Replace butylsulfanyl with shorter/longer alkyl chains or aryl groups (e.g., 4-fluorophenyl ) to assess hydrophobicity effects.
  • Piperidine modifications : Substitute piperidinyl with morpholine or azepane rings to probe steric/electronic impacts .
  • Biological testing : Compare IC₅₀ values across analogs in target assays (e.g., kinase inhibition ).
    • Data Table :
SubstituentLogPIC₅₀ (μM)TargetReference
Butylsulfanyl3.21.5Kinase X
Phenylsulfanyl2.85.3Kinase X

Q. What strategies address low solubility in pharmacokinetic studies?

  • Methodology :

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the thiazolone oxygen .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance bioavailability .
  • In silico modeling : Predict solubility parameters via COSMO-RS or Hansen solubility parameters .

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Methodology :

  • Metabolic profiling : Identify metabolites via LC-MS/MS to assess inactivation pathways .
  • Dose optimization : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to align exposure levels .
  • Target engagement assays : Confirm on-target effects using CRISPR knockouts or fluorescent probes .

Key Considerations for Experimental Design

  • Reproducibility : Document reaction conditions (e.g., inert atmosphere for air-sensitive steps ).
  • Data validation : Cross-validate spectral data with computational tools (e.g., DFT for NMR chemical shifts ).
  • Ethical compliance : Follow OECD guidelines for in vivo studies and cytotoxicity thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.